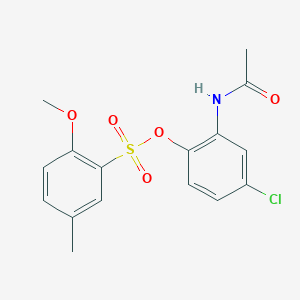
2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate, also known as ACMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and inflammation. 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has also been shown to inhibit the activity of certain proteins that are involved in cell growth and division, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has also been shown to have neuroprotective properties, which may help to protect neurons from damage caused by neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate for lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that are commonly used in scientific research. Additionally, 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate is relatively easy to synthesize, which makes it a cost-effective option for researchers. One of the main limitations of 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate. One area of interest is the development of new synthesis methods that could improve the yield and purity of 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate. Another area of interest is the development of new applications for 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate, such as in the treatment of other diseases or in the development of new materials. Additionally, further research is needed to fully understand the mechanism of action of 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate and to identify any potential side effects or limitations.
Métodos De Síntesis
2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate can be synthesized using various methods, including the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-amino-4-chlorophenol in the presence of triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate is purified using column chromatography. Other methods of synthesis include the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-amino-4-chlorophenol in the presence of sodium bicarbonate, and the reaction of 2-(acetylamino)-4-chlorophenol with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of triethylamine.
Aplicaciones Científicas De Investigación
2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has been extensively studied for its potential applications in scientific research. One of the main applications of 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells. 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has also been studied for its potential applications in the treatment of inflammatory diseases, as it has been shown to have anti-inflammatory properties. Additionally, 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has been studied for its potential applications in the treatment of bacterial infections, as it has been shown to have antibacterial properties.
Propiedades
Fórmula molecular |
C16H16ClNO5S |
|---|---|
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
(2-acetamido-4-chlorophenyl) 2-methoxy-5-methylbenzenesulfonate |
InChI |
InChI=1S/C16H16ClNO5S/c1-10-4-6-15(22-3)16(8-10)24(20,21)23-14-7-5-12(17)9-13(14)18-11(2)19/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
LJGTWRCXYXAQDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C |
SMILES canónico |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 3,4-dimethoxybenzenesulfonate](/img/structure/B245183.png)
![Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245236.png)


![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B245288.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245307.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245308.png)
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245310.png)
![1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245314.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)


